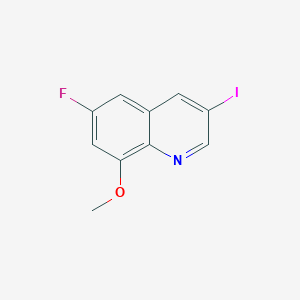
6-Fluoro-3-iodo-8-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-iodo-8-methoxyquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine and iodine atoms into the quinoline structure can significantly enhance its biological activity and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodo-8-methoxyquinoline typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative, such as 6-methoxyquinoline.
Iodination: The iodination step involves the use of iodine or iodine monochloride (ICl) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-iodo-8-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Cross-Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted quinoline derivatives with enhanced biological activity .
Scientific Research Applications
6-Fluoro-3-iodo-8-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline-based drugs and their interactions with biological targets.
Material Science: It is used in the development of organic semiconductors and liquid crystals for electronic devices.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodo-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms enhance the compound’s ability to bind to these targets, leading to inhibition or activation of biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase, enzymes essential for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinoline
- 3-Iodoquinoline
- 8-Methoxyquinoline
- 6,8-Difluoroquinoline
Uniqueness
6-Fluoro-3-iodo-8-methoxyquinoline is unique due to the presence of both fluorine and iodine atoms in its structure. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. The methoxy group at the 8-position further contributes to its unique properties by influencing its electronic and steric characteristics .
Properties
Molecular Formula |
C10H7FINO |
|---|---|
Molecular Weight |
303.07 g/mol |
IUPAC Name |
6-fluoro-3-iodo-8-methoxyquinoline |
InChI |
InChI=1S/C10H7FINO/c1-14-9-4-7(11)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3 |
InChI Key |
YAEAXMPZAFUBBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


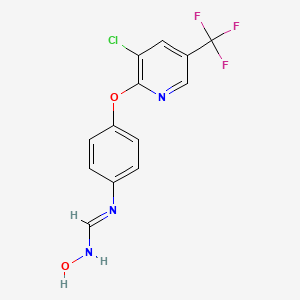
![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)




![Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate](/img/structure/B13086659.png)
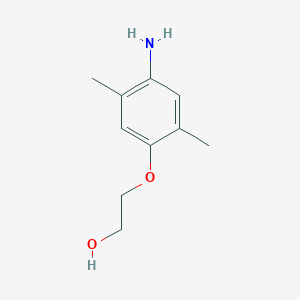
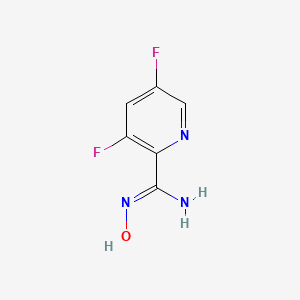
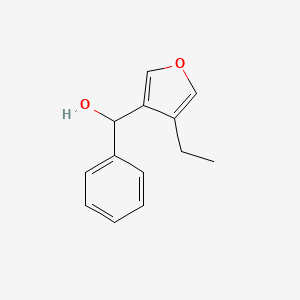
![tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13086674.png)
![1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol](/img/structure/B13086677.png)
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13086680.png)

